

## BSA-Cy5.5 in combination with other imaging modalities

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Compound of Interest					
Compound Name:	Bovine Serum Albumin-Cy5.5				
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Answering the user's request.## Application Notes: BSA-Cy5.5 in Multimodal Imaging

#### Introduction

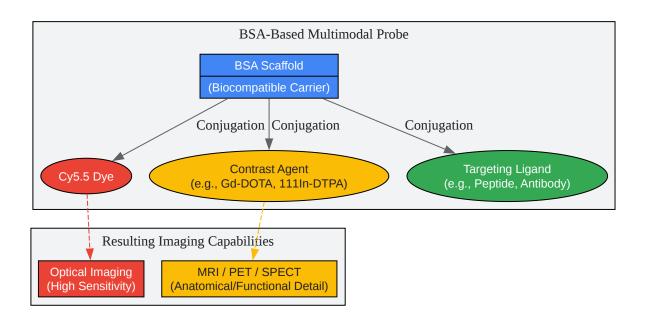
Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) fluorescent dye Cyanine 5.5 (Cy5.5) serves as a versatile and powerful platform for advanced biomedical imaging. BSA-Cy5.5 combines the favorable properties of a natural protein carrier with the imaging advantages of a NIR fluorophore. Cy5.5 emits fluorescence in the NIR window (Excitation/Emission: ~675/694 nm), which allows for deeper tissue penetration and reduced background autofluorescence, making it highly suitable for in vivo imaging studies.[1][2][3][4] BSA, as a carrier, is biocompatible, non-immunogenic, and enhances the blood circulation half-life of the imaging agent.

The true power of the BSA-Cy5.5 platform lies in its capacity for multimodal imaging. By incorporating additional imaging agents onto the BSA scaffold, researchers can create sophisticated probes that enable correlative data acquisition from two or more modalities. This approach overcomes the limitations of any single imaging technique, providing a more comprehensive understanding of biological processes. For instance, the high-resolution anatomical detail from Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) can be combined with the high sensitivity of fluorescence imaging or the functional information from Positron Emission Tomography (PET).

## Core Concept: BSA as a Multimodal Scaffold



The BSA protein contains numerous functional groups (e.g., amine and carboxyl groups) that allow for the covalent attachment of various molecules, including fluorescent dyes, metal chelators for MRI or PET/SPECT, and targeting ligands. This turns the BSA-Cy5.5 conjugate into a centralized platform for building multifunctional nanoprobes.



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Caption: BSA as a central scaffold for multimodal imaging probes.

# Application 1: Combination with Magnetic Resonance Imaging (MRI)

BSA-Cy5.5 can be transformed into a dual-modality MRI-optical probe by chelating paramagnetic metal ions, most commonly Gadolinium (Gd³+).[5] The BSA backbone is first conjugated with a chelating agent like diethylenetriaminepentaacetic acid (DTPA) or 1,4,7,10-tetraacetic acid (DOTA), which then securely binds Gd³+. The resulting Gd-BSA-Cy5.5 probe allows for simultaneous high-resolution anatomical imaging (MRI) and sensitive fluorescence detection (optical).[6]



This combination is particularly useful for:

- Tumor Imaging: Accurately delineating tumor boundaries with MRI while using fluorescence for intraoperative guidance or studying cellular-level distribution.[7]
- Sentinel Lymph Node (SLN) Mapping: MRI provides preoperative anatomical mapping of lymph nodes, while NIR fluorescence can be used for real-time intraoperative identification. [8][9]

Quantitative Data: MRI-Optical Probes

Probe Name	Modalities	Key Quantitative Parameter	Value	Application
Daidzein-BSA- GdDTPA	MRI	T1 Relaxivity (per BSA)	194 mM <sup>-1</sup> s <sup>-1</sup>	Ovarian Carcinoma Imaging
BSA-GdDTPA	MRI	T1 Relaxivity (per BSA)	196 mM <sup>-1</sup> s <sup>-1</sup>	Vascular Permeability Imaging
BN-CLIO-Cy5.5	MRI / NIRF	Particle Size	35 nm	Pancreatic Tumor Imaging
(GEBP11) <sub>2</sub> -ACP- Cy5.5	NIRF	Tumor-to-Muscle Ratio	9.76	Gastric Cancer Imaging

Data synthesized from multiple sources.[7][10][11]

Protocol 1: Synthesis of a Gd-DTPA-BSA-Cy5.5 Probe

This protocol describes a general method for creating a dual-modality MRI-optical probe.

Materials:

Bovine Serum Albumin (BSA)



- Cy5.5-NHS ester
- DTPA-dianhydride
- Gadolinium(III) chloride hexahydrate (GdCl<sub>3</sub>·6H<sub>2</sub>O)
- Phosphate Buffered Saline (PBS), pH 8.5
- Sodium Bicarbonate Buffer (0.1 M, pH 8.5)
- Dialysis tubing (10-14 kDa MWCO)
- Magnetic stirrer and stir bars
- Spectrophotometer

#### Methodology:

- BSA-Cy5.5 Conjugation:
  - 1. Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 10 mg/mL.
  - 2. Dissolve Cy5.5-NHS ester in DMSO to create a 10 mM stock solution.
  - 3. Add the Cy5.5-NHS ester solution to the BSA solution at a molar ratio of approximately 5:1 (dye:protein).
  - 4. Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.
  - 5. Purify the BSA-Cy5.5 conjugate by extensive dialysis against PBS (pH 7.4) at 4°C for 48 hours to remove unconjugated dye.
- DTPA Conjugation:
  - 1. Adjust the pH of the purified BSA-Cy5.5 solution to 8.5 with sodium bicarbonate.
  - 2. Dissolve DTPA-dianhydride in DMSO and add it to the BSA-Cy5.5 solution in a 20-fold molar excess.



- 3. Allow the reaction to proceed for 4 hours at room temperature with stirring.
- 4. Purify the resulting DTPA-BSA-Cy5.5 by dialysis against deionized water for 48 hours.
- Gadolinium Chelation:
  - 1. Prepare an aqueous solution of GdCl<sub>3</sub>·6H<sub>2</sub>O.
  - 2. Add the GdCl₃ solution to the DTPA-BSA-Cy5.5 solution at a 1.5-fold molar excess relative to the amount of DTPA conjugated.
  - 3. Stir the mixture at room temperature for 24 hours.
  - 4. Perform final dialysis against deionized water and then PBS (pH 7.4) to remove any unchelated Gd<sup>3+</sup> ions.
- Characterization:
  - Confirm Cy5.5 conjugation and determine the labeling ratio using UV-Vis spectrophotometry.
  - 2. Quantify the amount of chelated Gd<sup>3+</sup> using inductively coupled plasma mass spectrometry (ICP-MS).
  - 3. Lyophilize the final Gd-DTPA-BSA-Cy5.5 product for storage at -20°C.

# Application 2: Combination with Radionuclide Imaging (PET/SPECT)

For PET or SPECT imaging, BSA-Cy5.5 is conjugated with a chelator (like DTPA or DOTA) that can bind to a radionuclide (e.g., <sup>111</sup>In for SPECT, <sup>64</sup>Cu or <sup>89</sup>Zr for PET).[5][12] This creates a trimodal probe for PET/SPECT-CT-Optical or PET/SPECT-MRI-Optical imaging, depending on the other conjugated moieties. This approach combines the exquisite sensitivity and quantitative nature of radionuclide imaging with the high resolution of CT/MRI and the real-time capabilities of fluorescence imaging.[5][12]

This combination is valuable for:



- Drug Development: Tracking the whole-body biodistribution and tumor accumulation of a
  potential therapeutic agent quantitatively with PET, while using fluorescence to study its
  cellular interactions.
- Oncology: Non-invasively monitoring tumor response to therapy by measuring changes in probe uptake.[12]

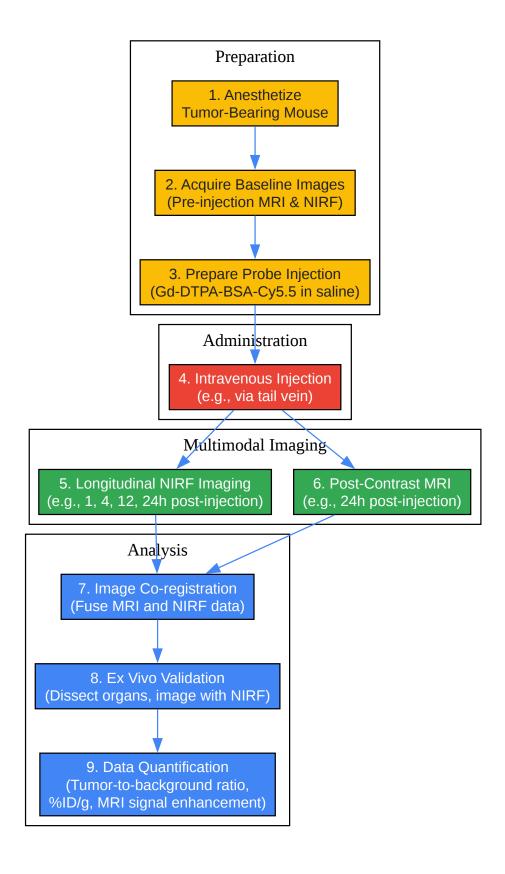
Protocol 2: In Vivo Dual Modality (MRI/NIRF) Tumor Imaging

This protocol outlines the use of a synthesized Gd-DTPA-BSA-Cy5.5 probe in a tumor-bearing mouse model.

#### Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model).
- Synthesized and purified Gd-DTPA-BSA-Cy5.5 probe.
- Anesthetic (e.g., isoflurane).
- High-field MRI scanner (e.g., 7T).
- In Vivo Imaging System (IVIS) with appropriate NIR filters.[13]
- Sterile saline.





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Caption: Experimental workflow for in vivo dual-modality imaging.



#### Methodology:

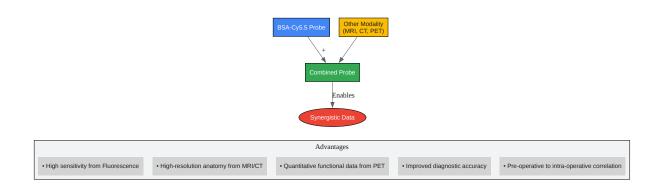
- Animal Preparation: Anesthetize a mouse bearing a subcutaneous tumor using isoflurane.
   Maintain anesthesia throughout the imaging procedures.
- Baseline Imaging: Acquire pre-injection T1-weighted MR images and baseline near-infrared fluorescence (NIRF) images of the tumor region.
- Probe Administration: Administer the Gd-DTPA-BSA-Cy5.5 probe (typically 10-15 mg/kg) via tail vein injection.[7]
- Longitudinal NIRF Imaging: Acquire whole-body NIRF images at various time points postinjection (e.g., 1h, 4h, 12h, 24h, 48h) to monitor the probe's biodistribution and tumor accumulation dynamics.[3]
- Post-Contrast MRI: At a time point of expected maximum tumor accumulation (e.g., 24h),
   acquire post-injection T1-weighted MR images of the tumor.
- Data Analysis:
  - Co-register the MRI and NIRF images to correlate anatomical information with probe localization.
  - Quantify the fluorescence intensity in the tumor and other tissues by drawing regions of interest (ROIs) to calculate tumor-to-background ratios.[10]
  - Analyze the signal enhancement in the tumor on T1-weighted MR images compared to pre-injection scans.
- Ex Vivo Validation (Optional): At the final time point, euthanize the animal and dissect the tumor and major organs (liver, spleen, kidneys, lungs).[3] Image the excised tissues using the NIRF system to confirm in vivo findings and quantify biodistribution.[3]

## Application 3: Combination with Computed Tomography (CT)



To create a CT-optical probe, BSA-Cy5.5 can be used to template the synthesis of or be conjugated to high atomic number materials, such as gold (Au) or bismuth sulfide (Bi<sub>2</sub>S<sub>3</sub>) nanoparticles.[14][15] These nanoparticles serve as excellent CT contrast agents due to their strong X-ray attenuation properties. The resulting composite nanoparticle allows for high-resolution 3D anatomical imaging with CT, complemented by the sensitive detection of the Cy5.5 dye.[16][17]

Logical Advantages of Multimodal Imaging with BSA-Cy5.5



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Caption: Logical flow of combining imaging modalities for synergistic advantages.

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